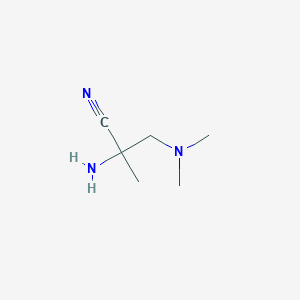

2-Amino-3-(dimethylamino)-2-methylpropanenitrile

Vue d'ensemble

Description

2-Amino-3-(dimethylamino)-2-methylpropanenitrile is a complex organic compound. It is related to the class of compounds known as amino acids, which are the basic units of proteins . More than 300 amino acids are found in nature . The compound is also related to the class of compounds known as 2-amino-3-cyano-4H-chromenes .

Synthesis Analysis

The synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and similar compounds often involves enantioselective enzymes . For example, trifluoroborate iminiums (TIMs) are easily prepared by acid-promoted condensation of potassium acyltrifluoroborates (KATs) and amines and are cleanly and rapidly oxidized to amides with hydrogen peroxide . Another method involves the multicomponent reaction of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis

The molecular structure of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and related compounds has been determined by X-ray analysis . These compounds are synthesized by three-component reactions of aldehydes, dimedone, and CH acids .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and similar compounds are diverse. For instance, the reaction of an activated carboxylic acid with an amine, a process that employs stoichiometric amounts of coupling reagents and environmentally concerning solvents . Another reaction involves the use of the enol tautomer, which is still nucleophilic on carbon .Physical And Chemical Properties Analysis

Amino acids, including 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Applications De Recherche Scientifique

Enzymology of Arsenic Metabolism

A study delves into the enzymology involved in the biotransformation of inorganic arsenic, proposing a new mechanism involving hydrogen peroxide for detoxifying arsenite and other toxic arsenic species. This suggests a potential application of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile in understanding arsenic metabolism and detoxification processes (Aposhian et al., 2004).

Cardiovascular and Renal Disease

Research on Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA), which are structurally related to 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, highlights their roles as biomarkers and mediators in cardiovascular and renal diseases. These findings could guide the development of therapies targeting these pathways to treat related conditions (Tain & Hsu, 2017).

Alzheimer's Disease

A study on amyloid imaging in Alzheimer's disease discusses the progress in developing imaging ligands, including compounds related to 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, for measuring amyloid in vivo in the brain. This indicates its potential application in early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).

Dietary Supplement Safety

Another study reviews the regulation of dietary supplements in the USA and issues of adulteration with phenethylamines, suggesting the relevance of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile in ensuring the safety and efficacy of dietary supplements. This highlights its potential application in the regulatory framework and quality control of supplements (Pawar & Grundel, 2017).

Neurochemistry and Neurotoxicity

Research into the neurochemistry and neurotoxicity of psychoactive substances, including 3,4-Methylenedioxymethamphetamine (MDMA), explores the effects of related compounds on the brain. This suggests applications of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile in studying the neurochemical pathways and potential toxicological impacts of psychoactive drug use (McKenna & Peroutka, 1990).

Orientations Futures

D-Amino acids, including 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Future research may focus on identifying, engineering, and applying enzymes in novel biocatalytic processes to increase the D-AA derivatives generated, improve the intrinsic atomic economy and cost-effectiveness, and generate processes at low environmental impact .

Propriétés

IUPAC Name |

2-amino-3-(dimethylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-6(8,4-7)5-9(2)3/h5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAWIDJUWFMBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(dimethylamino)-2-methylpropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)

![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)